

# Controlled-Release Drug Formulations with Polydioxanone: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dioxan-2-one

Cat. No.: B042840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of controlled-release drug formulations utilizing polydioxanone (PDO). Polydioxanone is a biocompatible and biodegradable polymer widely used in biomedical applications, including drug delivery, due to its favorable degradation kinetics and mechanical properties.

## Introduction to Polydioxanone for Controlled Drug Release

Polydioxanone (PDO) is a crystalline, biodegradable polyester that degrades *in vivo* by hydrolysis of its ester linkages. The degradation products are non-toxic and are eliminated from the body through metabolic pathways.<sup>[1]</sup> This controlled degradation allows for the sustained release of incorporated therapeutic agents over a prolonged period, making PDO an excellent candidate for various drug delivery systems.

Key Advantages of PDO in Drug Delivery:

- Biocompatibility: PDO is well-tolerated in the body, eliciting a minimal inflammatory response. <sup>[1]</sup>
- Biodegradability: It degrades into non-toxic products that are safely metabolized and excreted.<sup>[2][3]</sup>

- Tunable Degradation Rate: The degradation and subsequent drug release can be modulated by altering the polymer's molecular weight and crystallinity.
- Versatile Formulation Options: PDO can be formulated into various drug delivery platforms, including nanoparticles, nanofibers, and implantable matrices.[\[4\]](#)[\[5\]](#)

## Quantitative Data on PDO-Based Drug Formulations

The following tables summarize quantitative data from studies on controlled-release formulations using PDO and similar biodegradable polymers, highlighting drug loading efficiency and release kinetics for various therapeutic agents.

Table 1: Drug Loading and Encapsulation Efficiency in PDO and Other Polymer-Based Formulations

| Drug        | Formulation Type       | Polymer             | Drug Loading (%)             | Encapsulation Efficiency (%) | Reference                               |
|-------------|------------------------|---------------------|------------------------------|------------------------------|-----------------------------------------|
| Paclitaxel  | Electrospun Nanofibers | Polydioxanone (PDO) | 10 (w/w)                     | 87.82 ± 2.54                 | <a href="#">[2]</a> <a href="#">[6]</a> |
| Doxorubicin | Nanoparticles          | PLGA-PEG            | 2.6 - 2.9 (mg DOX/100mg NPs) | Not Reported                 | <a href="#">[7]</a>                     |
| Doxorubicin | Nanoparticles          | PLGA                | 0.26 - 6.7 (µg DOX/mg NP)    | 25.5 ± 1.0 - 60.2 ± 3.8      | <a href="#">[8]</a>                     |
| Paclitaxel  | Nanofibers             | PCL/PVA             | Not Reported                 | 85 ± 1.73                    | <a href="#">[9]</a>                     |

Table 2: In Vitro Drug Release Kinetics from PDO and Other Polymer-Based Formulations

| Drug        | Formulation Type       | Polymer             | Time Point | Cumulative Release (%) | Release Profile                  | Reference |
|-------------|------------------------|---------------------|------------|------------------------|----------------------------------|-----------|
| Paclitaxel  | Electrospun Nanofibers | Polydioxanone (PDO) | ~4 weeks   | Sustained              | Biphasic (Initial burst of ~10%) | [2][6]    |
| Doxorubicin | Nanoparticles          | PLGA                | 24 hours   | 10 - 45                | Biphasic                         | [8]       |
| Doxorubicin | Nanoparticles          | PLGA-PEG (15% PEG)  | 2 days     | ~40                    | Biphasic                         | [7]       |
| Doxorubicin | Nanoparticles          | PLGA-PEG (15% PEG)  | 12 days    | ~71                    | Biphasic                         | [7]       |
| Doxorubicin | Nanoparticles          | PLGA-PEG (15% PEG)  | 60 days    | ~92                    | Biphasic                         | [7]       |
| Paclitaxel  | Nanofibers             | PCL/PVA             | 17 days    | Sustained              | Sustained                        | [9]       |

## Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of PDO-based controlled-release drug formulations.

### Fabrication of Drug-Loaded PDO Nanoparticles via Solvent Evaporation

This protocol describes the preparation of drug-loaded PDO nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation technique.

#### Materials:

- Polydioxanone (PDO)

- Drug (e.g., Doxorubicin)
- Dichloromethane (DCM) or other suitable organic solvent
- Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
- Deionized water
- Magnetic stirrer
- Homogenizer or sonicator
- Centrifuge

**Procedure:**

- Organic Phase Preparation: Dissolve a known amount of PDO and the drug in an appropriate volume of DCM.
- Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
- Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. Continue for a specified time to achieve the desired droplet size.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
- Washing: Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove residual PVA and unencapsulated drug.
- Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder for storage and characterization.

# Fabrication of Drug-Loaded PDO Nanofibers via Electrospinning

This protocol details the fabrication of drug-loaded PDO nanofibers using the electrospinning technique.

## Materials:

- Polydioxanone (PDO)
- Drug (e.g., Paclitaxel)
- Suitable solvent system (e.g., a mixture of chloroform and dimethylformamide)
- Syringe pump
- High-voltage power supply
- Spinneret (e.g., a blunt-ended needle)
- Collector (e.g., a grounded metal plate or rotating mandrel)

## Procedure:

- Polymer Solution Preparation: Dissolve PDO and the drug in the chosen solvent system to achieve the desired concentration (e.g., 15% w/v PDO).
- Electrospinning Setup: Load the polymer solution into a syringe and mount it on the syringe pump. Attach the spinneret to the syringe and connect the high-voltage power supply to the spinneret. Place the collector at a fixed distance from the spinneret.
- Electrospinning Process: Set the flow rate of the syringe pump, the applied voltage, and the distance between the spinneret and the collector. Initiate the process, and the polymer jet will be ejected from the spinneret, solidify, and deposit as nanofibers on the collector.
- Nanofiber Mat Collection: After a sufficient amount of nanofibers has been collected, turn off the power supply and the syringe pump. Carefully remove the nanofiber mat from the collector.

- Drying: Dry the nanofiber mat under vacuum to remove any residual solvent.

## Characterization of PDO-Based Formulations

Objective: To visualize the surface morphology, size, and shape of PDO nanoparticles or nanofibers.

Protocol:

- Sample Preparation:
  - For nanoparticles: Disperse a small amount of the lyophilized powder in a volatile solvent (e.g., ethanol) and drop-cast onto a clean silicon wafer or SEM stub. Allow the solvent to evaporate completely.
  - For nanofibers: Cut a small piece of the electrospun mat and mount it on an SEM stub using conductive carbon tape.
- Sputter Coating: Coat the samples with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging during imaging.
- Imaging: Place the coated sample into the SEM chamber. Operate the SEM at an appropriate accelerating voltage and magnification to acquire high-resolution images of the sample's surface.

Objective: To confirm the presence of the drug and polymer in the formulation and to assess potential drug-polymer interactions.

Protocol:

- Sample Preparation: Prepare KBr pellets by mixing a small amount of the lyophilized nanoparticles or finely cut nanofibers with potassium bromide powder and pressing the mixture into a thin pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Analysis: Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ). Compare the spectrum of the drug-loaded formulation with the spectra of the pure drug and

the blank polymer to identify characteristic peaks and any shifts that may indicate interactions.[\[10\]](#)[\[11\]](#)

**Objective:** To determine the hydrodynamic diameter and polydispersity index (PDI) of the PDO nanoparticles in suspension.

**Protocol:**

- **Sample Preparation:** Disperse the lyophilized nanoparticles in deionized water or a suitable buffer by sonication to obtain a dilute, homogenous suspension.
- **Measurement:** Transfer the nanoparticle suspension to a disposable cuvette and place it in the DLS instrument.
- **Data Analysis:** The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. The software then calculates the average particle size (Z-average) and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse sample.[\[12\]](#)[\[13\]](#)

## In Vitro Drug Release Study

**Objective:** To determine the rate and extent of drug release from the PDO-based formulation over time.

**Protocol:**

- **Sample Preparation:** Accurately weigh a known amount of the drug-loaded formulation (nanoparticles or nanofibers) and place it in a dialysis bag with a suitable molecular weight cut-off.
- **Release Medium:** Place the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
- **Sampling:** At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- **Drug Quantification:** Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid

chromatography (HPLC).

- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

## Visualization of Experimental Workflows and Signaling Pathways

### Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in the protocols.





## Paclitaxel Signaling Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Electrospun polydioxanone/fucoidan blend nanofibers loaded with anti-cancer precipitate from Jaspis diastra and paclitaxel: Physico-chemical characterization and in-vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanofibrous Polydioxanone Depots for Prolonged Intraperitoneal Paclitaxel Delivery. | Semantic Scholar [semanticscholar.org]
- 3. ClinPGx [clinpgrx.org]

- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Nanofibrous Polydioxanone Depots for Prolonged Intraperitoneal Paclitaxel Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing sustained release from nanofiber patch for paclitaxel as prospective localized nanotherapeutic delivery in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3p-instruments.com [3p-instruments.com]
- To cite this document: BenchChem. [Controlled-Release Drug Formulations with Polydioxanone: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042840#controlled-release-drug-formulations-with-polydioxanone>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)